1-Bromo-2-(octyloxy)cyclopentane
Description
1-Bromo-2-(octyloxy)cyclopentane (C₁₃H₂₅BrO) is a brominated cyclopentane derivative featuring an octyloxy substituent at the 2-position and a bromine atom at the 1-position of the cyclopentane ring. This compound belongs to the class of alkyloxy-substituted cycloalkanes, where the octyloxy group introduces significant hydrophobicity, while the bromine atom enhances electrophilicity, making it a versatile intermediate in organic synthesis. Its applications span pharmaceutical precursors, liquid crystals, and specialty polymers .
Properties
Molecular Formula |
C13H25BrO |
|---|---|
Molecular Weight |
277.24 g/mol |
IUPAC Name |
1-bromo-2-octoxycyclopentane |
InChI |
InChI=1S/C13H25BrO/c1-2-3-4-5-6-7-11-15-13-10-8-9-12(13)14/h12-13H,2-11H2,1H3 |
InChI Key |
IEFQHBGZFNNNKN-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCOC1CCCC1Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Bromo-2-(octyloxy)cyclopentane can be synthesized through several methods. One common approach involves the bromination of 2-(octyloxy)cyclopentane. This reaction typically uses bromine (Br2) or N-bromosuccinimide (NBS) as the brominating agents under controlled conditions to ensure selective substitution at the desired position .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to maintain precise control over reaction conditions, such as temperature, pressure, and reactant concentrations. This ensures high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
1-Bromo-2-(octyloxy)cyclopentane undergoes various chemical reactions, including:
Nucleophilic Substitution (SN1 and SN2): The bromine atom can be replaced by other nucleophiles, such as hydroxide ions (OH-) or alkoxide ions (RO-), leading to the formation of different substituted cyclopentane derivatives.
Elimination Reactions: Under basic conditions, the compound can undergo elimination reactions to form alkenes.
Oxidation and Reduction: The octyloxy group can be oxidized or reduced under specific conditions, altering the compound’s properties and reactivity.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Elimination Reactions: Strong bases such as sodium ethoxide (NaOEt) or potassium tert-butoxide (KOtBu) are used.
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution with hydroxide ions would yield 2-(octyloxy)cyclopentanol, while elimination reactions would produce cyclopentene derivatives.
Scientific Research Applications
1-Bromo-2-(octyloxy)cyclopentane has several applications in scientific research:
Biology: The compound can be used in studies involving the modification of biological molecules, such as proteins and nucleic acids, to understand their structure and function.
Medicine: Research into potential therapeutic applications, including the development of new drugs with improved efficacy and reduced side effects.
Mechanism of Action
The mechanism of action of 1-Bromo-2-(octyloxy)cyclopentane involves its reactivity as a brominated compound. The bromine atom can participate in various chemical reactions, such as nucleophilic substitution and elimination, leading to the formation of different products. The octyloxy group can also influence the compound’s reactivity and interactions with other molecules .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects: Bromine vs. Fluorine
- 1-Bromo-2-Fluorocyclopentane (C₅H₈BrF): Replacing the octyloxy group with fluorine significantly alters reactivity. Fluorine’s electronegativity increases the compound’s polarity, enhancing its solubility in polar solvents. However, the absence of a long alkyl chain reduces its utility in lipid-based systems compared to 1-Bromo-2-(octyloxy)cyclopentane .
- 1-(Bromomethyl)-1-(hexyloxy)cyclopentane (C₁₂H₂₃BrO): Shortening the alkyl chain from octyloxy to hexyloxy reduces molecular weight (263.22 g/mol vs. 297.24 g/mol) and slightly lowers hydrophobicity, impacting partition coefficients in drug delivery systems .
| Compound | Molecular Weight (g/mol) | Substituents | Key Properties |
|---|---|---|---|
| This compound | 297.24 | -Br, -O(C₈H₁₇) | High hydrophobicity, electrophilic |
| 1-Bromo-2-Fluorocyclopentane | 177.02 | -Br, -F | Polar, reactive toward nucleophiles |
| 1-(Bromomethyl)-1-(hexyloxy)cyclopentane | 263.22 | -Br, -O(C₆H₁₃), -CH₂Br | Moderate hydrophobicity, bifunctional |
Reactivity in Catalytic Systems
Cyclopentane derivatives generally exhibit lower reactivity in oxidation reactions compared to larger cycloalkanes. For example, molybdenum-catalyzed oxidation of cyclopentane yields only 2.9% ketone and 0.8% alcohol, whereas cyclooctane produces 29.6% ketone under identical conditions . The steric hindrance from the octyloxy group in this compound may further reduce its participation in such reactions compared to unsubstituted cyclopentane.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
